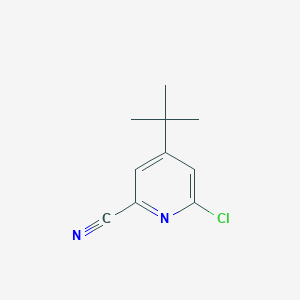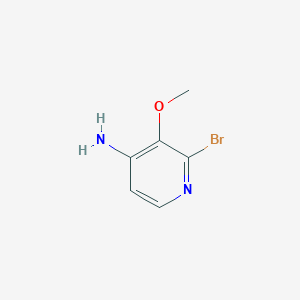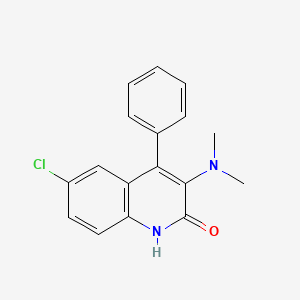![molecular formula C28H20F3N7O B13917794 N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine](/img/structure/B13917794.png)
N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazol-2-amine, N-[4-[[3-[2-(methylamino)-4-pyrimidinyl]-2-pyridinyl]oxy]-1-naphthalenyl]-6-(trifluoromethyl)- is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazol-2-amine derivatives typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives
Formation of Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic or basic conditions.
Introduction of Substituents:
Industrial Production Methods
Industrial production of such complex compounds often involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, catalytic processes, and continuous flow chemistry.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazol-2-amine derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives.
Applications De Recherche Scientifique
1H-Benzimidazol-2-amine derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their potential as therapeutic agents in the treatment of various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazol-2-amine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, some benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them potential anticancer agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzimidazol-2-amine: A simpler derivative with similar core structure.
2-Methylbenzimidazole: Another benzimidazole derivative with a methyl group at the 2-position.
2-Phenylbenzimidazole: A benzimidazole derivative with a phenyl group at the 2-position.
Uniqueness
1H-Benzimidazol-2-amine, N-[4-[[3-[2-(methylamino)-4-pyrimidinyl]-2-pyridinyl]oxy]-1-naphthalenyl]-6-(trifluoromethyl)- is unique due to its complex structure, which includes multiple heterocyclic rings and functional groups. This complexity provides it with unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C28H20F3N7O |
|---|---|
Poids moléculaire |
527.5 g/mol |
Nom IUPAC |
N-[4-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C28H20F3N7O/c1-32-26-34-14-12-21(35-26)19-7-4-13-33-25(19)39-24-11-10-20(17-5-2-3-6-18(17)24)36-27-37-22-9-8-16(28(29,30)31)15-23(22)38-27/h2-15H,1H3,(H,32,34,35)(H2,36,37,38) |
Clé InChI |
VIHXUAKPZPXVSW-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=CC(=N1)C2=C(N=CC=C2)OC3=CC=C(C4=CC=CC=C43)NC5=NC6=C(N5)C=C(C=C6)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


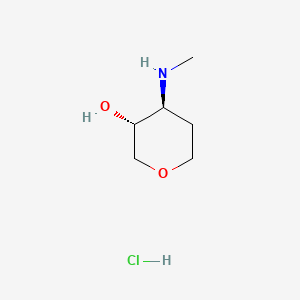



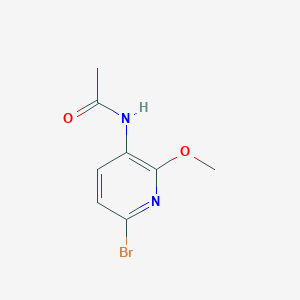

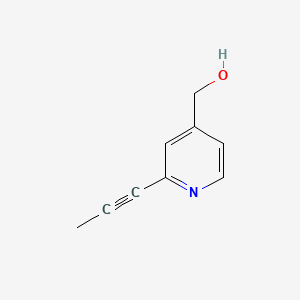
![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)

